
7-(苄氧基)喹唑啉-4(1H)-酮
描述
“7-(Benzyloxy)quinazolin-4(1H)-one” is a member of the class of quinazolines carrying 2-fluoro-4-methyl-5-hydroxyanilino and benzyloxy substituents at positions 4 and 7 respectively . It has a role as a vascular endothelial growth factor receptor antagonist . It is a benzyl ether, an aromatic ether, a member of quinazolines, a secondary amino compound, a substituted aniline, a halophenol, a member of monofluorobenzenes, an organic cation and a fluorophenol .
Synthesis Analysis
The synthesis of quinazoline was first reported in 1895 by August Bischler and Lang through the decarboxylation of the 2-carboxy derivative (quinazoline-2-carboxylic acid) . In 1903, Siegmund Gabriel reported the synthesis of the parent quinazoline from o-nitrobenzylamine, which was reduced with hydrogen iodide and red phosphorus to 2-amino benzylamine . The reduced intermediate condenses with formic acid to yield dihydroquinazoline, which was oxidized to quinazoline .
Molecular Structure Analysis
The molecular structure of “7-(Benzyloxy)quinazolin-4(1H)-one” is C22H18FN3O2 . The InChI is InChI=1S/C22H18FN3O2/c1-14-9-18 (23)20 (11-21 (14)27)26-22-17-8-7-16 (10-19 (17)24-13-25-22)28-12-15-5-3-2-4-6-15/h2-11,13,27H,12H2,1H3, (H,24,25,26) .
Chemical Reactions Analysis
Quinazoline derivatives have been synthesized and evaluated for their antifungal activity against Candida Albicans, Aspergilles Niger, Aspergillus Clavatus, Aspergillus Fumigatus, Aspergillus Parasiticus at various concentrations .
Physical And Chemical Properties Analysis
The molecular weight of “7-(Benzyloxy)quinazolin-4(1H)-one” is 375.4 g/mol . The IUPAC name is 4-fluoro-2-methyl-5-[(7-phenylmethoxyquinazolin-4-yl)amino]phenol .
科学研究应用
合成技术:Costa等人(2004年)的研究概述了一种合成喹唑啉-2-酮的方法,包括通过钯催化的环化-羧酸醇酯化合成7-(苄氧基)喹唑啉-4(1H)-酮。这种合成以其高效性和形成多种立体异构体而引人注目,这在药物设计和开发中至关重要(Costa et al., 2004)。
抗癌活性:Bollu等人(2017年)报告了喹唑啉-4(3H)-酮类化合物的合成,对肺癌、宫颈癌和乳腺癌细胞系表现出有希望的抗增殖活性。这表明了7-(苄氧基)喹唑啉-4(1H)-酮衍生物在癌症治疗中的潜力(Bollu et al., 2017)。
合成方法的优化:Noolvi和Patel(2013年)专注于修改喹唑啉衍生物的合成方法,以增强其抗癌性能。这项研究强调了方法论进步在提高喹唑啉-4(3H)-酮类化合物在癌症治疗中的功效方面的重要性(Noolvi & Patel, 2013)。
抗病毒活性:Selvam等人(2007年)合成了具有显著抗病毒活性的2,3-二取代喹唑啉-4(3H)-酮,针对各种呼吸道和生物防御病毒,突显了喹唑啉-4(3H)-酮衍生物在抗病毒药物开发中的潜力(Selvam et al., 2007)。
放射碘标记和生物分布研究:Al-Salahi等人(2018年)探讨了苯喹唑啉衍生物的放射碘标记,用于靶向肿瘤细胞,表明在诊断成像和靶向癌症治疗中发挥作用(Al-Salahi et al., 2018)。
作用机制
Target of Action
Quinazoline derivatives, including 7-(benzyloxy)quinazolin-4(1h)-one, are known to have broad applications, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory effects .
Mode of Action
It’s known that quinazoline derivatives can interact with various targets, leading to a range of biological effects .
Biochemical Pathways
Quinazoline derivatives have been shown to exhibit diverse biological effects, suggesting they may interact with multiple biochemical pathways .
Result of Action
Quinazoline derivatives, including 7-(Benzyloxy)quinazolin-4(1H)-one, have been evaluated for their antitumor activity against various human cancer cells . They have shown potent cytotoxicity, significantly inhibited the colony formation and migration of cancer cells, induced cell cycle arrest at S-phase and cell apoptosis, as well as increased accumulation of intracellular reactive oxygen species .
未来方向
Quinazoline derivatives have shown significant potential in various biological activities . They have been studied for their α-glucosidase inhibitory potential , indicating potential for further study as new anti-diabetic agents . Furthermore, they have shown good antitumor activities towards human lung cancer cells (A549) and human prostate cancer cells (PC-3) . These findings suggest that “7-(Benzyloxy)quinazolin-4(1H)-one” and its derivatives could be further explored for their potential therapeutic applications.
生化分析
Biochemical Properties
7-(Benzyloxy)quinazolin-4(1H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect signaling pathways that regulate cell growth and survival . Additionally, 7-(Benzyloxy)quinazolin-4(1H)-one can bind to DNA and RNA, potentially interfering with the transcription and translation processes.
Cellular Effects
The effects of 7-(Benzyloxy)quinazolin-4(1H)-one on cells are profound. It has been observed to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for anticancer therapy . The compound influences cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Moreover, 7-(Benzyloxy)quinazolin-4(1H)-one can alter gene expression by modulating transcription factors, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 7-(Benzyloxy)quinazolin-4(1H)-one exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their catalytic activity. For example, it has been shown to inhibit tyrosine kinases, which play a critical role in the regulation of cell division and survival . This inhibition can lead to the suppression of downstream signaling pathways, ultimately resulting in reduced cell proliferation and increased apoptosis. Additionally, 7-(Benzyloxy)quinazolin-4(1H)-one can interact with DNA, causing structural changes that affect gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-(Benzyloxy)quinazolin-4(1H)-one have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term studies have shown that prolonged exposure to 7-(Benzyloxy)quinazolin-4(1H)-one can lead to sustained inhibition of cell growth and induction of apoptosis in cancer cells
Dosage Effects in Animal Models
The effects of 7-(Benzyloxy)quinazolin-4(1H)-one vary with different dosages in animal models. At low doses, the compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level is required to achieve therapeutic benefits without causing harm. These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
7-(Benzyloxy)quinazolin-4(1H)-one is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of the compound. Additionally, 7-(Benzyloxy)quinazolin-4(1H)-one can affect metabolic flux by altering the activity of key enzymes involved in cellular metabolism.
Transport and Distribution
The transport and distribution of 7-(Benzyloxy)quinazolin-4(1H)-one within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in drug resistance . Once inside the cell, 7-(Benzyloxy)quinazolin-4(1H)-one can bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 7-(Benzyloxy)quinazolin-4(1H)-one is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through various targeting signals and post-translational modifications . In the nucleus, 7-(Benzyloxy)quinazolin-4(1H)-one can interact with DNA and transcription factors, affecting gene expression. In the mitochondria, it can influence cellular respiration and energy production.
属性
IUPAC Name |
7-phenylmethoxy-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c18-15-13-7-6-12(8-14(13)16-10-17-15)19-9-11-4-2-1-3-5-11/h1-8,10H,9H2,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMWNYKFWBNOAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621788 | |
| Record name | 7-(Benzyloxy)quinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
193002-14-1 | |
| Record name | 7-(Benzyloxy)quinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(benzyloxy)-3,4-dihydroquinazolin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

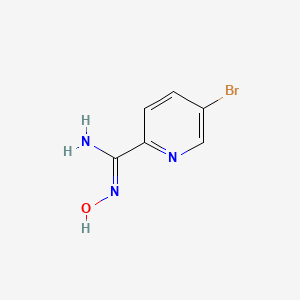
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B1384369.png)
![2-[(4-Chlorophenyl)amino]-4-(3-fluoro-4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B1384372.png)

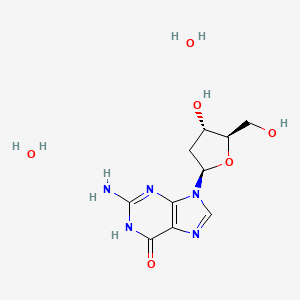
![8-bromo-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one](/img/structure/B1384379.png)

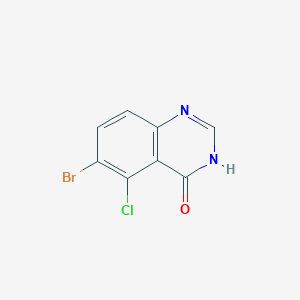
![2-Methyl-6-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine](/img/structure/B1384382.png)
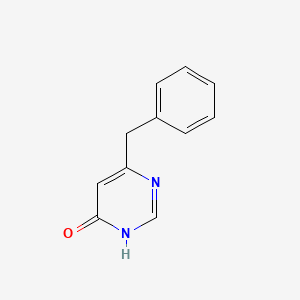
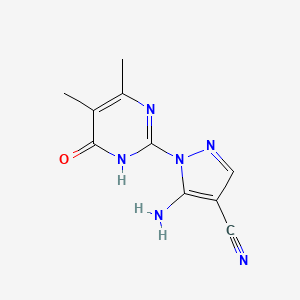

![2-[4-Methyl-6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B1384386.png)
